2-[(4-Cyclopentyloxypiperidin-1-yl)methyl]-5-cyclopropyl-1,3,4-thiadiazole
Description
2-[(4-Cyclopentyloxypiperidin-1-yl)methyl]-5-cyclopropyl-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring
Properties
IUPAC Name |
2-[(4-cyclopentyloxypiperidin-1-yl)methyl]-5-cyclopropyl-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3OS/c1-2-4-13(3-1)20-14-7-9-19(10-8-14)11-15-17-18-16(21-15)12-5-6-12/h12-14H,1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHVOWZGEUHBRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2CCN(CC2)CC3=NN=C(S3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Cyclopentyloxypiperidin-1-yl)methyl]-5-cyclopropyl-1,3,4-thiadiazole typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides or hydrazides with carbon disulfide or other sulfur-containing reagents under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.
Substitution with Cyclopentyloxy Group: The cyclopentyloxy group can be introduced through etherification reactions, where a cyclopentanol derivative reacts with the piperidine ring under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Cyclopentyloxypiperidin-1-yl)methyl]-5-cyclopropyl-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiadiazole ring or the piperidine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the thiadiazole or piperidine rings.
Scientific Research Applications
2-[(4-Cyclopentyloxypiperidin-1-yl)methyl]-5-cyclopropyl-1,3,4-thiadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: It can be used as a tool compound to study biological pathways and molecular targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Material Science: It may be explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(4-Cyclopentyloxypiperidin-1-yl)methyl]-5-cyclopropyl-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Cyclopentyloxypiperidin-1-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole
- 2-[(4-Cyclopentyloxypiperidin-1-yl)methyl]-5-phenyl-1,3,4-thiadiazole
- 2-[(4-Cyclopentyloxypiperidin-1-yl)methyl]-5-methyl-1,3,4-thiadiazole
Uniqueness
2-[(4-Cyclopentyloxypiperidin-1-yl)methyl]-5-cyclopropyl-1,3,4-thiadiazole is unique due to the presence of both a cyclopropyl group and a cyclopentyloxy-substituted piperidine ring. These structural features may confer distinct pharmacological properties and reactivity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
